molecular formula C10H9NO3S B1677916 Naphthionic acid CAS No. 84-86-6

Naphthionic acid

Cat. No.: B1677916
CAS No.: 84-86-6
M. Wt: 223.25 g/mol
InChI Key: NRZRRZAVMCAKEP-UHFFFAOYSA-N
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Description

. It is one of several aminonaphthalenesulfonic acids, which are derivatives of naphthalene containing both amine and sulfonic acid functional groups. Naphthionic acid appears as a white solid, although commercial samples can sometimes appear gray . This compound is primarily used in the synthesis of azo dyes, such as Rocceline (Solid Red A) .

Mechanism of Action

C10H9NO3SC_{10}H_{9}NO_{3}SC10​H9​NO3​S

. It is one of several aminonaphthalenesulfonic acids, derivatives of naphthalene containing both amine and sulfonic acid functional groups .

Target of Action

It is known that naphthionic acid is used in the synthesis of azo dyes , suggesting that its targets could be the molecules involved in dye formation and binding.

Mode of Action

In the synthesis of azo dyes, the amino group of this compound is diazotated and then coupled with β-naphthol . This suggests that this compound interacts with its targets through diazotation, a process that involves the replacement of an amino group with a diazo group, and coupling, which involves the formation of a bond between two molecules.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role in the synthesis of azo dyes . The diazotation and coupling processes result in the formation of azo dyes, which are widely used for coloring textiles, leather, and other materials.

Biochemical Analysis

Biochemical Properties

Naphthionic acid plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. The compound interacts with various enzymes and proteins during these reactions. For instance, the amino group of this compound is diazotated in the presence of nitrous acid, forming a diazonium salt. This diazonium salt then couples with β-naphthol to form the azo dye. The interactions between this compound and these biomolecules are crucial for the formation of the final dye product .

Cellular Effects

This compound influences various cellular processes, particularly in cells involved in dye synthesis. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in a cell can lead to the activation of specific genes involved in the synthesis of azo dyes. This activation can result in increased production of enzymes required for the diazotization and coupling reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s amino group undergoes diazotization, forming a diazonium salt. This salt can then interact with other biomolecules, such as β-naphthol, to form azo dyes. The binding interactions between this compound and these biomolecules are essential for the successful synthesis of the dye. Additionally, this compound can inhibit or activate specific enzymes involved in these reactions, further influencing the overall process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in decreased effectiveness in dye synthesis. Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in cells involved in dye production .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may not exhibit significant effects. As the dosage increases, this compound can influence various biochemical pathways, leading to observable changes in cellular function. High doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to dye synthesis. The compound interacts with enzymes such as nitrous acid and β-naphthol during the diazotization and coupling reactions. These interactions are essential for the formation of azo dyes. Additionally, this compound can influence metabolic flux and metabolite levels, further affecting the overall metabolic pathways in which it is involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the proper localization and accumulation of this compound within cells. The compound’s distribution can also influence its effectiveness in dye synthesis and other biochemical reactions .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may accumulate in the cytoplasm or near the endoplasmic reticulum, where it can participate in dye synthesis. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall effectiveness in biochemical reactions .

Chemical Reactions Analysis

Naphthionic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium nitrite, and β-naphthol. The major products formed from these reactions are typically azo dyes, which are widely used in the textile industry .

Comparison with Similar Compounds

Naphthionic acid is one of several aminonaphthalenesulfonic acids. Similar compounds include:

  • 1-Aminonaphthalene-2-sulfonic acid
  • 1-Aminonaphthalene-3-sulfonic acid
  • 1-Aminonaphthalene-4-sulfonic acid

Compared to these similar compounds, this compound is unique due to its specific position of the amino and sulfonic acid groups on the naphthalene ring, which influences its reactivity and the types of azo dyes it can produce .

Properties

IUPAC Name

4-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZRRZAVMCAKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

130-13-2 (mono-hydrochloride salt)
Record name Naphthionic acid
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DSSTOX Substance ID

DTXSID3058909
Record name 4-Amino-1-naphthalenesulfonic acid
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Molecular Weight

223.25 g/mol
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CAS No.

84-86-6, 90459-10-2, 71342-91-1
Record name 4-Amino-1-naphthalenesulfonic acid
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Record name Naphthionic acid
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Record name 1-Naphthalenesulfonic acid, 4-amino-
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Record name 4-Amino-1-naphthalenesulfonic acid
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Record name 4-aminonaphthalene-1-sulphonic acid
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Record name 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol
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Synthesis routes and methods

Procedure details

In a large beaker, add naphthionic acid sodium salt and water and stir to complete solution, pH=9.2-9.4. Slowly add hydrochloric acid, and white precipitation occurs at pH=2.2-2.4. Stir the slurry for at least 4 hours, then filter the slurry. Use the wetcake in Stage 2.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of naphthionic acid?

A1: this compound has the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A: While specific spectroscopic data is not extensively discussed in the provided research, this compound and its derivatives can be characterized using techniques such as UV-Vis spectrophotometry [, , ], infrared (IR) spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy []. UV-Vis spectrophotometry is particularly useful for monitoring the degradation of azo dyes containing this compound, as the formation and degradation of intermediates often involve changes in absorbance [, ].

Q3: How does this compound interact with biological systems?

A: this compound is a metabolite of certain azo dyes, including the food coloring Carmoisine [, , ]. Research indicates that it doesn't appear to be significantly absorbed by the body following the ingestion of Carmoisine [].

Q4: Is this compound toxic?

A4: While the provided research doesn't directly address the toxicity of this compound, it's important to note that some azo dyes and their metabolites have been associated with health concerns. Further research is needed to fully understand the potential toxicological effects of this compound.

Q5: What is the primary application of this compound?

A: this compound is primarily recognized as a starting material in the production of azo dyes [, , , ].

Q6: How is this compound used in studying the degradation of azo dyes?

A: this compound serves as a key marker for assessing the breakdown of certain azo dyes like Amaranth [] and Carmoisine [, , ]. Its presence in degraded solutions provides insights into the degradation pathways and the potential environmental fate of these dyes.

Q7: What factors influence the degradation of azo dyes containing this compound?

A: Factors such as temperature [, ], light exposure [, ], pH [, , ], and the presence of other compounds like ascorbic acid [, ] significantly impact the degradation kinetics of azo dyes containing napthionic acid.

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